molecular formula C8H7ClN2O B1424123 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-58-4

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1424123
M. Wt: 182.61 g/mol
InChI Key: SWZFPLUXUHUGIV-UHFFFAOYSA-N
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Description

“4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1190321-58-4 . It has a molecular weight of 182.61 and its IUPAC name is 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine . The compound is a white to yellow solid .


Synthesis Analysis

The synthesis of substituted pyridines, such as “4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for “4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is 1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is a white to yellow solid . It has a molecular weight of 182.61 .

Scientific Research Applications

Application in Cancer Therapy

  • Specific Scientific Field : Oncology, specifically cancer therapy .
  • Summary of the Application : 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives represent an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The compound 4h, a derivative of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, was synthesized and tested for its inhibitory activity against FGFR1, 2, and 3 . In vitro, 4h was tested on breast cancer 4T1 cells to assess its effects on cell proliferation, apoptosis, migration, and invasion .
  • Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in Diabetes Treatment

  • Specific Scientific Field : Endocrinology, specifically diabetes treatment .
  • Summary of the Application : Certain compounds similar to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Antimicrobial Therapy

  • Specific Scientific Field : Microbiology, specifically antimicrobial therapy .
  • Summary of the Application : Pyrrolopyrazine derivatives, which are structurally similar to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, have been found to exhibit antibacterial, antifungal, and antiviral activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Diabetes Treatment

  • Specific Scientific Field : Endocrinology, specifically diabetes treatment .
  • Summary of the Application : Certain compounds similar to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Antimicrobial Therapy

  • Specific Scientific Field : Microbiology, specifically antimicrobial therapy .
  • Summary of the Application : Pyrrolopyrazine derivatives, which are structurally similar to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, have been found to exhibit antibacterial, antifungal, and antiviral activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZFPLUXUHUGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696626
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190321-58-4
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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